2-(4-Allyl-2-methoxyphenoxy)propanehydrazide
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Overview
Description
2-(4-Allyl-2-methoxyphenoxy)propanehydrazide is a chemical compound with the molecular formula C13H18N2O3. It is known for its unique structure, which includes an allyl group, a methoxy group, and a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide typically involves the reaction of 4-allyl-2-methoxyphenol with appropriate hydrazine derivatives. One common method includes the reaction of 4-allyl-2-methoxyphenol with 2-bromo-1-propanol to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-2-methoxyphenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Allyl-2-methoxyphenoxy)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells, particularly human breast cancer cell lines.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The allyl and methoxy groups may also contribute to its biological activity by interacting with cellular membranes or proteins .
Comparison with Similar Compounds
Similar Compounds
3-(4-Allyl-2-methoxyphenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
4-Allyl-2-methoxyphenol (Eugenol): Lacks the propanehydrazide moiety but shares the allyl and methoxy groups.
Uniqueness
2-(4-Allyl-2-methoxyphenoxy)propanehydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
832740-26-8 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)propanehydrazide |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-10-6-7-11(12(8-10)17-3)18-9(2)13(16)15-14/h4,6-9H,1,5,14H2,2-3H3,(H,15,16) |
InChI Key |
QSKWVVAPCGMBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
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